4-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
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Overview
Description
4-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a chemical compound with the molecular formula C14H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide typically involves the reaction of 4-methoxybenzylamine with piperidine-1-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve additional steps such as distillation and large-scale chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-[(4-hydroxyphenyl)methyl]piperidine-1-carboxamide.
Reduction: Formation of 4-[(4-methoxyphenyl)methyl]piperidine-1-amine.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
4-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-hydroxyphenyl)methyl]piperidine-1-carboxamide
- 4-[(4-chlorophenyl)methyl]piperidine-1-carboxamide
- 4-[(4-bromophenyl)methyl]piperidine-1-carboxamide
Uniqueness
4-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs .
Properties
CAS No. |
2408963-63-1 |
---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.3 |
Purity |
95 |
Origin of Product |
United States |
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